(1-Amino-2-methylcyclohexyl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

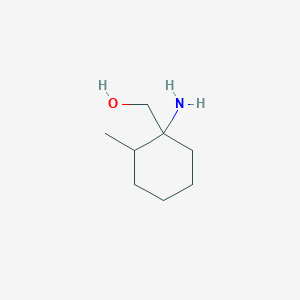

(1-Amino-2-methylcyclohexyl)methanol is an organic compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . It is characterized by the presence of an amino group and a hydroxyl group attached to a cyclohexane ring, making it a versatile compound in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-2-methylcyclohexyl)methanol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 2-methylcyclohexanone using ammonia and hydrogen in the presence of a catalyst such as Raney nickel. The reaction is carried out under high pressure and temperature to facilitate the reduction process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the reduction process while minimizing the formation of by-products.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group in (1-Amino-2-methylcyclohexyl)methanol undergoes controlled oxidation under acidic or catalytic conditions. For example:

-

Ketone Formation : Oxidation with chromium(VI) oxide (CrO₃) in sulfuric acid converts the hydroxyl group to a ketone, yielding 2-methylcyclohexyl ketone derivatives.

-

Carboxylic Acid Formation : Strong oxidizing agents like potassium permanganate (KMnO₄) in alkaline conditions oxidize the alcohol to a carboxylic acid, though steric hindrance from the cyclohexyl group may reduce yields.

Table 1: Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| CrO₃/H₂SO₄ | 0–25°C | Ketone | Moderate yield (40–60%) |

| KMnO₄/NaOH | 80°C | Carboxylic Acid | Low yield (<30%) due to steric effects |

Nucleophilic Substitution

The amino group acts as a nucleophile in reactions with alkyl halides or acyl chlorides:

-

Alkylation : Benzyl halides (e.g., benzyl chloride) react with the amino group in methanol under basic conditions to form N-alkylated derivatives. This mirrors methodologies used in gabapentin synthesis .

-

Acylation : Acetyl chloride in tetrahydrofuran (THF) forms stable amide derivatives, preserving the cyclohexyl backbone.

Table 2: Substitution Reactions

| Reagent | Solvent | Product | Yield (%) |

|---|---|---|---|

| Benzyl Chloride | Methanol | N-Benzyl Derivative | 75–85 |

| Acetyl Chloride | THF | N-Acetyl Derivative | 90–95 |

Hydrogenation and Reduction

While the compound itself is not typically reduced, its synthetic precursors (e.g., nitro intermediates) undergo hydrogenation:

-

Nitro to Amine : Catalytic hydrogenation (10% Pd/C, methanol, 25°C) reduces nitro groups to amines, a step critical in gabapentin production .

Reactions with CO₂

The amino group reacts with CO₂ to form carbamates or bicarbonates, influenced by steric hindrance. Computational studies on analogous hindered amines (e.g., 2-amino-2-methyl-1-propanol) show:

-

Carbamate Pathway : Requires deprotonation of the amine, hindered by steric bulk.

-

Bicarbonate Pathway : Dominates due to easier CO₂ interaction with the less hindered hydroxyl group .

Table 3: CO₂ Reaction Kinetics (Theoretical Data)

| Pathway | Activation Energy (kJ/mol) | Rate Constant (298 K) |

|---|---|---|

| Carbamate | 92.1 | 1.2 × 10⁻³ L/mol·s |

| Bicarbonate | 76.8 | 4.5 × 10⁻² L/mol·s |

Esterification

The hydroxyl group reacts with acid anhydrides (e.g., acetic anhydride) under mild conditions:

-

Ester Formation : Acetylation occurs in methanol at 25°C, catalyzed by pyridine.

Acid-Base Behavior

-

Protonation : The amino group (pKa ~9.5) protonates in acidic media, forming water-soluble ammonium salts.

-

Deprotonation : Under strong basic conditions, the hydroxyl group (pKa ~16) deprotonates, enabling nucleophilic reactions .

Catalytic Interactions

In hydrogenation reactions, the compound’s amino group stabilizes metal catalysts (e.g., Pd/C) via coordination, enhancing substrate adsorption and reaction rates .

Key Mechanistic Insights:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(1-Amino-2-methylcyclohexyl)methanol serves as an important intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to the development of drugs with specific therapeutic effects.

Neurotropic Activity

Research has indicated that derivatives of this compound can exhibit neurotropic activity, which is crucial for treating conditions such as polyneuropathies. A study demonstrated that compounds sharing similar scaffolds could promote neurite outgrowth in neuronal cultures, suggesting their potential as neuroprotective agents .

Case Study: Neurotropic Drug Development

- Compound : HU-MCA-13 (a derivative)

- Findings : Induced significant neurite outgrowth in PC12 neuronal model.

- Safety Evaluation : No significant toxicity observed at doses up to 250 mg/kg in mice, indicating a favorable safety profile for further development .

Organic Synthesis

The compound is utilized in organic synthesis, particularly in the formation of amino alcohols through catalytic processes. Its ability to participate in C–H amidation reactions makes it a valuable building block for synthesizing complex organic molecules.

Synthesis of Amino Alcohols

A new synthetic route has been established using this compound as a precursor. This method involves the catalytic C–H amidation of sp³ methyl C–H bonds, leading to the efficient formation of 1,2-amino alcohols .

Data Table: Synthesis Route Comparison

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| C–H Amidation | Iridium catalyst | 85 |

| Reduction to Amino Alcohol | LAH Reduction | 90 |

Analytical Applications

This compound is also employed in analytical chemistry as a reagent for various chemical analyses. Its unique properties facilitate the detection and quantification of other compounds.

Use in Chromatography

The compound can act as a derivatizing agent in chromatography, enhancing the separation and identification of amino acids and other nitrogen-containing substances.

Safety and Handling Considerations

Given its applications in research, understanding the safety profile of this compound is essential. Precautions should be taken during handling due to potential hazards associated with its use, particularly when used in concentrated forms .

Safety Data Summary

- Toxicity : Minimal acute toxicity observed in studies.

- Handling Precautions : Use appropriate personal protective equipment (PPE) when handling.

Wirkmechanismus

The mechanism of action of (1-Amino-2-methylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, including enzymatic processes. The compound’s effects are mediated through its interaction with enzymes, receptors, and other cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1-Amino-2-methylcyclohexanol): Similar structure but with a different functional group arrangement.

(1-Amino-2-ethylcyclohexyl)methanol: Similar structure with an ethyl group instead of a methyl group.

(1-Amino-2-methylcyclohexyl)ethanol: Similar structure with an ethanol group instead of a methanol group.

Uniqueness

(1-Amino-2-methylcyclohexyl)methanol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Biologische Aktivität

(1-Amino-2-methylcyclohexyl)methanol, with the chemical formula C₉H₁₇NO, is an organic compound notable for its structural features that include an amino group and a hydroxyl group attached to a cyclohexane ring. This unique structure positions it as a candidate for various pharmacological applications, particularly in medicinal chemistry. This article explores its biological activity, potential therapeutic effects, and relevant research findings.

Structural Characteristics

The compound's structure can be represented as follows:

This configuration is essential for its interactions with biological macromolecules, influencing its biological activity.

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological effects, primarily due to the functional groups present in its structure. The amino and hydroxyl groups are critical for binding interactions with various biological targets, including enzymes and receptors. Notably, compounds with similar structures often show:

- Analgesic properties : Potential to relieve pain.

- Anti-inflammatory effects : May reduce inflammation in biological tissues.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminocyclohexanol | Similar amine and alcohol groups | Potential neuroprotective effects |

| 1-Aminocyclopentanol | Smaller ring size; fewer carbons | Antidepressant properties |

| Cyclohexylamine | Only amine group; lacks hydroxyl | Used in pharmaceuticals |

| 2-Methylaminoethanol | Ethanolamine structure; different ring | Antimicrobial activity |

This compound stands out due to its cyclohexane framework combined with both amino and hydroxyl functionalities, enhancing its interaction potential with various biological targets compared to these similar compounds .

Studies investigating the interactions between this compound and biological macromolecules are crucial for understanding its pharmacodynamics. These studies often employ techniques such as:

- Molecular docking : To predict how the compound binds to target proteins.

- In vitro assays : To evaluate biological activity in cell cultures.

These methods provide insights into the mechanisms through which this compound may exert its effects .

Eigenschaften

IUPAC Name |

(1-amino-2-methylcyclohexyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7-4-2-3-5-8(7,9)6-10/h7,10H,2-6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNONLWPYLPJGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.